molecular formula C11H16N2O2S B188926 4-(Piperidin-1-ylsulfonyl)aniline CAS No. 6336-68-1

4-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B188926
CAS No.: 6336-68-1
M. Wt: 240.32 g/mol
InChI Key: ZTTBIWZAAMPNBE-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis 4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1) is a sulfonamide derivative with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Its structure features a piperidine ring attached via a sulfonyl group to a para-aminophenyl scaffold. The compound is synthesized by reacting 4-aminobenzenesulfonyl chloride with piperidine or through condensation reactions, such as with chloroacetyl chloride in DMF, achieving yields exceeding 95% . Structural confirmation is performed via FT-IR, ¹H NMR, and ¹³C NMR, with characteristic peaks for the sulfonamide (-SO₂-) and aromatic amine (-NH₂) groups .

Applications in Medicinal Chemistry
This compound serves as a key intermediate in drug discovery, particularly in designing dihydrofolate reductase (DHFR) inhibitors for antitumor and antimicrobial applications . It is also utilized in synthesizing apoptotic agents (e.g., CHOP pathway activators) and COVID-19 inhibitors, where its sulfonamide moiety contributes to target-binding interactions .

Preparation Methods

Alternative Synthetic Routes

One-Pot Sulfonylation Using Polymer-Supported Reagents

Recent advances utilize polymer-bound sulfonyl chlorides to streamline purification. Wang resin-functionalized sulfonyl chloride reacts with 4-nitroaniline, followed by piperidine displacement and catalytic hydrogenation to reduce the nitro group. This method achieves yields of 68–72% with minimal byproducts .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the sulfonylation step. A mixture of 4-nitroaniline, piperidine, and sulfuryl chloride in acetonitrile is irradiated at 100°C for 15 minutes, followed by nitro group reduction using Pd/C and H₂. Total reaction time is reduced from 12 hours to 2 hours, with a 78% overall yield .

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state. Comparative studies show:

SolventReaction Time (h)Yield (%)
DMF485
THF678
Dichloromethane865

Temperature and Catalysis

Elevating temperatures to 40–50°C improves piperidine nucleophilicity but risks decomposition of the sulfonyl chloride. Catalytic amounts of 4-dimethylaminopyridine (DMAP) increase yields by 8–10% through intermediate stabilization .

Purification and Characterization

Crystallization Techniques

Crude 4-(piperidin-1-ylsulfonyl)aniline is recrystallized from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C, consistent with literature values .

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.45–1.52 (m, 6H, piperidine CH₂), 3.08 (t, 4H, piperidine N–CH₂), 6.58 (d, 2H, J = 8.5 Hz, aromatic H), 7.12 (d, 2H, J = 8.5 Hz, aromatic H), 5.21 (s, 2H, NH₂) .

  • IR (KBr): 3345 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing piperidine with morpholine in pilot-scale trials reduces raw material costs by 20%, though this yields 4-(morpholin-4-ylsulfonyl)aniline as a structural analog .

Waste Management Strategies

Quenching excess sulfonyl chloride with sodium bicarbonate generates benign sulfate byproducts. Closed-loop solvent recovery systems achieve 90% DMF reuse .

Emerging Methodologies

Enzymatic Sulfonylation

Preliminary studies using aryl sulfotransferase enzymes demonstrate selective sulfonylation under aqueous conditions (pH 7.4, 37°C). While yields remain low (12–18%), this approach offers a greener alternative to traditional methods .

Flow Chemistry Applications

Continuous-flow reactors with immobilized sulfonyl chloride resins enable kilogram-scale production. Residence times of 8 minutes and 85% conversion rates have been reported .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The biological and physicochemical properties of sulfonamide-aniline derivatives are highly influenced by the heterocycle attached to the sulfonyl group. Below is a comparative analysis of 4-(Piperidin-1-ylsulfonyl)aniline with its structural analogues:

Table 1: Comparison of Sulfonamide-Aniline Derivatives

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Piperidine C₁₁H₁₆N₂O₂S 240.32 High lipophilicity; DHFR inhibition
4-(Morpholinosulfonyl)aniline (3d) Morpholine C₁₀H₁₄N₂O₃S 242.30 Increased polarity due to oxygen atom
4-(Thiomorpholinosulfonyl)aniline (3e) Thiomorpholine C₁₀H₁₄N₂O₂S₂ 258.37 Sulfur enhances polarizability
4-((4-Methylpiperazin-1-yl)sulfonyl)aniline (3c) 4-Methylpiperazine C₁₁H₁₇N₃O₂S 255.34 Added steric bulk; potential for improved selectivity
4-(1-Pyrrolidinylsulfonyl)aniline Pyrrolidine C₁₀H₁₄N₂O₂S 226.29 Smaller ring size; altered steric effects

Key Differences

Lipophilicity and Solubility: The piperidine derivative exhibits higher lipophilicity compared to morpholine and thiomorpholine analogues due to the absence of electronegative heteroatoms (e.g., O, S) in the ring. This property enhances membrane permeability but may reduce aqueous solubility .

Electronic Effects: Morpholine contains an oxygen atom, making the sulfonamide group more electron-withdrawing. This could enhance hydrogen-bonding capacity in enzymatic active sites (e.g., DHFR) compared to piperidine .

Morpholine derivatives are often explored for their improved solubility, which is critical in pharmacokinetic optimization .

Biological Activity

4-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a dihydrofolate reductase (DHFR) inhibitor, which is crucial in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2S
  • CAS Number : 6336-68-1

The structure includes a piperidine ring attached to a sulfonamide group, which is known for its pharmacological significance.

This compound primarily acts by inhibiting DHFR. The inhibition of this enzyme disrupts the folate cycle, leading to reduced nucleotide synthesis necessary for DNA replication. This mechanism can result in cell cycle arrest and apoptosis in rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines, including:

  • Human Lung Carcinoma (A-549) : Significant inhibition of cell growth.
  • Human Breast Carcinoma (MCF-7) : Induction of apoptosis through the disruption of the folate pathway.

The compound's ability to inhibit DHFR is particularly relevant in cancer therapy, as many chemotherapeutic agents target similar pathways.

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Key findings include:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Salmonella typhiModerate activity

These results indicate that this compound could be a candidate for developing new antibacterial agents.

In Vitro Studies

In vitro studies have confirmed that this compound effectively inhibits DHFR activity, leading to decreased proliferation in cancer cell lines. For instance, one study reported a dose-dependent reduction in viability in A-549 cells treated with this compound.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound also inhibits acetylcholinesterase (AChE), which is relevant for neurological disorders:

Enzyme Inhibition Type
Dihydrofolate ReductaseCompetitive inhibition
AcetylcholinesteraseModerate inhibition

This dual inhibitory action suggests potential applications in both oncology and neuropharmacology.

Applications in Medicine and Industry

This compound has potential applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with targeted biological activities.
  • Pharmaceutical Development : Its properties make it suitable for developing new anticancer and antimicrobial drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Piperidin-1-ylsulfonyl)aniline, and what reaction conditions are critical for high yield?

  • Methodology : The compound is synthesized via sulfonylation of aniline derivatives. A common approach involves reacting piperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with 4-nitroaniline and subsequent reduction of the nitro group. Key conditions include controlled temperature (0–5°C for sulfonylation) and the use of triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 aniline to sulfonyl chloride) are critical to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Resonances at δ 7.6–7.8 ppm (aromatic protons) and δ 2.8–3.1 ppm (piperidinyl protons) confirm the sulfonamide linkage. Carbon signals near 115–135 ppm (aromatic carbons) and 45–50 ppm (piperidinyl carbons) are diagnostic .
  • FT-IR : Strong absorption bands at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
    • Crystallography : Single-crystal X-ray diffraction (Hirshfeld surface analysis) provides bond-length validation and intermolecular interaction mapping .

Q. What safety precautions are required when handling this compound?

  • Hazards : Classified as a skin and eye irritant (GHS H315/H319). Respiratory irritation (H335) may occur during aerosol formation .
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent hydrolysis. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can HPLC methods be optimized to assess the purity and stability of this compound under varying pH and temperature?

  • Analytical Setup :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Methanol/buffer (65:35 v/v) with sodium acetate (pH 4.6) and 1-octanesulfonate as an ion-pairing agent .
  • Detection : UV at 254 nm.
    • Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions identifies hydrolysis-prone sites. Data analyzed via peak area normalization .

Q. What computational tools are used to predict the reactivity and electronic properties of this compound?

  • DFT Studies : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, revealing nucleophilic aromatic ring sites .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) paired with MOBCAL predicts CCS values for gas-phase behavior, aiding mass spectrometry method development .

Q. How does this compound perform as a precursor in designing DHFR inhibitors for anticancer research?

  • Biological Evaluation :

  • Synthesis of Derivatives : React with chloroacetyl chloride to form acetamide derivatives. IC50 values against MCF-7 cells (e.g., 12 µM) are determined via MTT assays .
  • Mechanistic Insight : Docking studies (AutoDock Vina) show sulfonamide oxygen hydrogen-bonding with DHFR active-site residues (e.g., Asp94, Leu4) .

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvents?

  • Solvent Effects :

  • Polar Protic Solvents (e.g., MeOH) : Enhance sulfonamide hydrolysis due to H-bonding with S=O groups.
  • Aprotic Solvents (e.g., DMF) : Stabilize intermediates in SNAr reactions. Kinetic studies (UV-Vis monitoring at 300 nm) quantify rate constants (k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in H₂O) .

Q. How is this compound utilized in synthesizing heterocyclic compounds like benzothiazoles?

  • Application : Condensation with 2-aminobenzo[d]thiazole-6-carboxylic acid under EDC/DMAP coupling forms antitumor agents. Key steps include:

  • Reflux in DMF : 80°C for 12 hours.
  • Purification : Recrystallization from ethanol yields white crystals (mp >200°C) with 20% isolated yield .

Properties

IUPAC Name

4-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTBIWZAAMPNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284853
Record name 4-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-68-1
Record name 6336-68-1
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Record name 4-(Piperidine-1-sulfonyl)aniline
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Record name 6336-68-1
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Synthesis routes and methods I

Procedure details

1-(4-Nitro-benzenesulfonyl)-piperidine (30 g) was mixed with iron powder (50 g), ammonium chloride (50 g), ethanol (200 ml) and water (50 ml). The mixture was heated under reflux conditions for 2 h. LCMS showed that the reduction goes through a hydroxylamine intermediate. The mixture was filtered through Celite while hot and the iron residues washed with warm ethanol, ethyl acetate, water and dichloromethane. All volatiles were removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic solution was separated and washed with brine, dried over MgSO4 concentrated to give 4-(piperidine-1-sulfonyl)-phenylamine, 23 g. 1HNMR CDCl3 7.43 (2H, d), 6.67 (2H, d), 3.33 (2H, bs), 2.84 (4H, t), 1.53 (4H, m), 1.31 (2H, m)
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Synthesis routes and methods II

Procedure details

N-[4-(Acetylamino)phenylsulfonyl]piperidine (Example 5) was heated at 100° C. in 20% hydrochloric acid (5 mL) for one hour (TLC ethyl acetate/dichloromethane 8:2). The solution is neutralized at 0° C. with NaOH. The precipitate that forms is filtered and recrystallized from methanol/diethyl ether to afford the desired N-[4-(amino)phenylsulfonyl]piperidine. 70.62% yield; white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Piperidin-1-ylsulfonyl)aniline
4-(Piperidin-1-ylsulfonyl)aniline
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4-(Piperidin-1-ylsulfonyl)aniline
4-(Piperidin-1-ylsulfonyl)aniline
4-(Piperidin-1-ylsulfonyl)aniline

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